2-Benzyl-4-methoxynaphthalen-1-ol
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Overview
Description
2-Benzyl-4-methoxynaphthalen-1-ol is an organic compound that belongs to the class of naphthols It is characterized by a naphthalene ring substituted with a benzyl group at the 2-position and a methoxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-methoxynaphthalen-1-ol typically involves the reaction of 2-naphthol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-naphthol attacks the benzyl chloride, resulting in the formation of the benzylated product. The methoxy group can be introduced through methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Scientific Research Applications
2-Benzyl-4-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug precursor.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methoxynaphthalen-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and benzyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-1-naphthol: Similar structure but lacks the methoxy group.
4-Methoxy-1-naphthol: Similar structure but lacks the benzyl group.
2-Methoxy-1-naphthol: Similar structure but lacks the benzyl group.
Uniqueness
2-Benzyl-4-methoxynaphthalen-1-ol is unique due to the presence of both benzyl and methoxy groups, which can significantly influence its chemical reactivity and biological activity.
Properties
CAS No. |
68707-63-1 |
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Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
2-benzyl-4-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C18H16O2/c1-20-17-12-14(11-13-7-3-2-4-8-13)18(19)16-10-6-5-9-15(16)17/h2-10,12,19H,11H2,1H3 |
InChI Key |
BXJUPAXCTNMRIF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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